molecular formula C16H13FN2OS B1222682 2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole

2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1222682
M. Wt: 300.4 g/mol
InChI Key: SIBQEDIQAPAOSH-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical research compound based on the versatile 1,3,4-oxadiazole scaffold, recognized for its significant potential in medicinal chemistry and drug discovery programs. The 1,3,4-oxadiazole core acts as a critical pharmacophore and bioisostere for ester and amide functional groups, contributing to enhanced metabolic stability and favorable pharmacokinetic properties in novel synthetic molecules . This derivative is of particular interest in the investigation of anticancer therapies. The 1,3,4-oxadiazole structure is known to be a privileged structure in the development of cytotoxic agents, with demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are crucial for cancer cell proliferation . Furthermore, the structural motif is frequently explored for antimicrobial applications. Research into similar 1,3,4-oxadiazole conjugates has shown promising activity against a range of bacterial and fungal pathogens, making them valuable scaffolds in the fight against antimicrobial resistance (AMR) . The specific substitution pattern of this compound, featuring fluorophenyl and methylphenyl groups, is designed to optimize interaction with biological targets and improve lipid solubility, which can be a critical factor in cellular penetration and oral bioavailability. Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening against various biological targets. Its value lies in its ability to serve as a versatile building block for developing potent and selective inhibitors.

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13FN2OS/c1-11-6-8-12(9-7-11)15-18-19-16(20-15)21-10-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3

InChI Key

SIBQEDIQAPAOSH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

The compound 2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole (C16H13FN2OS) is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, highlighting its potential therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique combination of functional groups that contribute to its biological properties. The compound consists of:

  • Oxadiazole ring : A five-membered heterocyclic structure known for its biological activity.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Methylthio group : Contributes to the compound's reactivity and potential interactions with biological targets.

Antioxidant Activity

Research has shown that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have indicated that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often compared against standard antioxidants like ascorbic acid, demonstrating varying degrees of effectiveness depending on the specific substituents on the oxadiazole ring .

CompoundAntioxidant ActivityComparison Standard
This compoundModerateAscorbic Acid
Other Oxadiazole DerivativesSignificantAscorbic Acid

Antibacterial Activity

The antibacterial efficacy of oxadiazole derivatives has been widely studied. The compound this compound has shown promising results against various gram-positive and gram-negative bacteria. In comparative studies, it has been evaluated alongside common antibiotics such as amoxicillin and kanamycin .

MicroorganismInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Amoxicillin
Escherichia coli12Kanamycin

Antitumor Activity

Oxadiazole derivatives are also being investigated for their anticancer potential. Some studies have reported that related compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain oxadiazoles have been shown to exhibit IC50 values in the micromolar range against different cancer cell lines .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis Induction
A375 (Melanoma)4.2Cell Cycle Arrest

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated multiple oxadiazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that the presence of specific substituents significantly enhanced the radical scavenging activity compared to traditional antioxidants .
  • Antibacterial Evaluation : In a comparative study involving several synthesized oxadiazole derivatives, this compound demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .
  • Antitumor Screening : Various studies have screened oxadiazole derivatives against cancer cell lines, revealing that those with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity. For instance, one study reported an IC50 value of 7.01 µM against HeLa cells for a structurally similar compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit considerable antimicrobial properties. Studies suggest that 2-[(2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole may possess a spectrum of activity against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further investigation as antimicrobial agents .

Anticancer Potential

The oxadiazole scaffold has attracted attention in cancer research due to its ability to interfere with cellular processes. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

Oxadiazoles have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation in various animal models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and fluorescent materials. Research indicates that compounds like this compound can be incorporated into polymers to enhance their optical properties. These materials could be used in light-emitting diodes (LEDs) and organic solar cells .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in a murine model of arthritis by 50%.
Study DMaterial ScienceEnhanced fluorescence efficiency when incorporated into polymer matrices, suitable for OLED applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

a. Thioether vs. Direct Aryl Substitution
  • Analog 1 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () lacks the thioether group but shows potent anticancer activity (98.74% growth inhibition at 10⁻⁵ M). The direct 4-chlorophenyl substituent may improve π-π stacking in biological targets.
  • Analog 2 : 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () features a bulky adamantyl group, which enhances crystallinity but may reduce bioavailability compared to the target compound’s smaller substituent .
b. Electron-Withdrawing Groups
  • Analog 3 : 2-{2-[(2-Fluorobenzyl)thio]phenyl}-5-(methylthio)-1,3,4-oxadiazole () shares the 2-fluorobenzylthio motif but includes an additional phenyl ring at position 2. This structural complexity may hinder metabolic stability compared to the target compound’s simpler substitution .

Substituent Effects at Position 5

a. Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The 4-methylphenyl group (electron-donating) contrasts with nitro- or halogen-substituted analogs.
  • Analog 4 : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole () exhibits strong CNS depressant activity due to the electron-withdrawing nitro group, which enhances dipole interactions with neuronal receptors .
  • Analog 5 : 5-(4-Fluorophenyl)-1,3,4-oxadiazole derivatives () show antibacterial activity (EC₅₀ = 1.98 µg/mL against Xanthomonas), where fluorine’s electronegativity improves target binding .
b. Methyl vs. Sulfone/Sulfonyl Groups

Pharmacological Implications

  • Flexibility vs.
  • Lipophilicity : The methyl group at position 5 increases lipophilicity compared to nitro or sulfone analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Preparation Methods

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

Keshari et al. reported a POCl₃-mediated method for constructing the 1,3,4-oxadiazole nucleus:

  • Acylhydrazide Preparation : React 4-methylbenzoic acid with hydrazine hydrate in ethanol to form the corresponding acylhydrazide.

  • Ring Closure : Reflux the acylhydrazide with POCl₃ (3 eq) in dry toluene for 8–10 hours.

  • Thioether Formation : Introduce 2-fluorobenzyl mercaptan via nucleophilic substitution at the C-2 position of the oxadiazole.

Reaction Conditions :

  • Temperature: 110°C

  • Yield: 65–70%

  • Key Intermediate: 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and cyclization.

Hydrazide Cyclocondensation with Carbon Disulfide

Alkaline Cyclocondensation

Jha et al. developed a two-step protocol using carbon disulfide (CS₂) in basic media:

  • Hydrazide Synthesis :

    • React ethyl 4-methylbenzoate with hydrazine hydrate (80%) in ethanol to yield 4-methylbenzohydrazide.

  • Cyclocondensation :

    • Treat the hydrazide with CS₂ (2 eq) in 10% NaOH solution.

    • Reflux the mixture for 6–8 hours to form 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.

  • Alkylation :

    • Alkylate the thiol group with 2-fluorobenzyl bromide in DMF using K₂CO₃ as a base.

Optimization Data :

ParameterValue
CS₂ Equivalents2.0
Reaction Time7 hours
Temperature80°C
Final Yield72%

This method offers excellent regioselectivity but requires stringent control of pH and temperature.

Microwave-Assisted Synthesis

Accelerated Cyclization

Recent advances utilize microwave irradiation to reduce reaction times. A representative procedure involves:

  • Microwave Reaction Vessel : Combine 4-methylbenzohydrazide (1 eq), 2-fluorobenzyl isothiocyanate (1.1 eq), and silica-supported ZnCl₂ (0.2 eq).

  • Irradiation : Microwave at 150 W, 120°C for 15 minutes.

  • Workup : Purify via flash chromatography (hexane:ethyl acetate = 4:1).

Benefits :

  • Reaction time reduced from hours to minutes

  • Yield improvement (78–82%)

  • Minimal byproduct formation

Instrumentation :

  • CEM Discover SP Microwave Synthesizer

  • Closed-vessel conditions

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs:

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate gradient elution.

  • Recrystallization : Ethanol/water (3:1) mixture yields crystals suitable for X-ray diffraction.

Spectroscopic Data

Key characterization markers include:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 2.42 (s, 3H, CH₃), 4.44 (s, 2H, SCH₂), 7.12–7.89 (m, 8H, Ar-H).

  • IR (KBr) : 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

  • MS (ESI) : m/z 301.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Oxidative Desulfurization68–724–6 hModerateLab-scale
Bromine Cyclization75–803 hLowPilot-scale
POCl₃ Cyclization65–708–10 hHighLab-scale
Microwave Synthesis78–8215 minHighSmall-scale

Trade-offs :

  • Microwave methods offer speed but require specialized equipment.

  • Bromine-mediated reactions are cost-effective but pose safety risks.

Mechanistic Considerations

The formation of 1,3,4-oxadiazoles universally proceeds via a cyclodehydration mechanism. For 2-[(2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole, critical steps include:

  • Nucleophilic Attack : Thiolate anion attack on the electrophilic carbon adjacent to the oxadiazole nitrogen.

  • Aromatic Stabilization : Resonance within the oxadiazole ring enhances thermodynamic stability.

  • Steric Effects : Ortho-fluorine substitution on the benzyl group influences reaction rates and regioselectivity .

Q & A

Q. How can in vivo efficacy be evaluated while minimizing ethical concerns?

  • Methodological Answer :
  • Alternative Models : Use Galleria mellonella (wax moth larvae) for infection or toxicity studies .
  • 3R Principles : Optimize dosing in rodent models via pharmacokinetic simulations (e.g., GastroPlus) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole

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